N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide
Description
This compound (hereafter referred to as Compound VI) is a synthetic small molecule featuring a benzodioxole moiety linked to an acetamide group, which is further substituted with a 5-phenyl-1,3,4-oxadiazole ring. Its structure combines bioisosteric elements (oxadiazole and amide groups) known to enhance pharmacological activity by forming hydrogen bonds with biological targets . Synthesized via reductive amination and coupling reactions, it has demonstrated notable cytotoxic effects against C6 (rat glioma) and A549 (human lung adenocarcinoma) cell lines, with molecular docking studies suggesting affinity for the MMP-9 enzyme active site .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O4/c22-16(19-10-12-6-7-14-15(8-12)24-11-23-14)9-17-20-21-18(25-17)13-4-2-1-3-5-13/h1-8H,9-11H2,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAPWTDOOFXQEFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)CC3=NN=C(O3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide typically involves multiple steps:
Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol with formaldehyde under acidic conditions.
Synthesis of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the reaction of hydrazine with a carboxylic acid derivative, followed by cyclization.
Coupling Reaction: The benzodioxole moiety is then coupled with the oxadiazole ring through an acetamide linkage. This step often involves the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process.
Chemical Reactions Analysis
Types of Reactions
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide linkage.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted acetamides.
Scientific Research Applications
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Materials Science: Use in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: Investigation of its biological activity, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide involves its interaction with specific molecular targets. These may include enzymes or receptors, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and require further research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzodioxole-Containing Acetamide Derivatives
Table 1: Structural and Pharmacological Comparisons
Key Findings :
- Compound VI ’s 5-phenyl-1,3,4-oxadiazole group confers superior cytotoxicity compared to bromothiophene (C26) or bromobenzyl (SW-C165) substituents .
- The oxadiazole ring in Compound VI enhances MMP-9 binding affinity, whereas ASN90’s thiadiazole-piperazine scaffold targets O-GlcNAcase for neurodegenerative applications .
Oxadiazole-Based Derivatives with Varied Substituents
Table 2: Oxadiazole Derivatives in Oncology and Antimicrobial Therapy
Key Findings :
Thiazole and Triazole Hybrids
Table 3: Heterocyclic Hybrids with Benzodioxole Moieties
Structural-Activity Relationship (SAR) Insights
- Oxadiazole vs. Thiadiazole : Oxadiazole rings (as in Compound VI ) improve hydrogen bonding and metabolic stability over thiadiazole derivatives like ASN90 .
- Substituent Effects : Phenyl groups on oxadiazole (VI) enhance cytotoxicity, while bromine (C26) or benzofuran (2a/2b) shifts activity toward antimicrobial pathways .
- Linker Optimization : Thioether or carbamate linkers (e.g., Compound V ) improve pharmacokinetics compared to simple acetamide bonds .
Biological Activity
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide is a compound that combines a benzodioxole moiety with an oxadiazole structure. This combination suggests potential biological activities, particularly in neuroprotection and anti-Alzheimer's effects. This article reviews the biological activity of this compound based on existing literature, highlighting its mechanisms of action, efficacy in various assays, and potential therapeutic applications.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
This compound features:
- A benzodioxole ring that is known for its role in various pharmacological activities.
- An oxadiazole ring which has been associated with neuroprotective properties.
Neuroprotective Effects
Recent studies have indicated that compounds containing the oxadiazole moiety exhibit significant neuroprotective effects. For instance, derivatives of 5-phenyl-1,3,4-oxadiazole have shown promising results in inhibiting acetylcholinesterase (AChE), which is crucial for treating Alzheimer's disease.
In Vitro Studies:
A study evaluating the inhibitory potential against human AChE and butyrylcholinesterase (BChE) reported that certain derivatives demonstrated IC50 values below 1 μM, indicating strong inhibitory activity. The structure–activity relationship (SAR) suggested that specific substitutions on the phenyl ring enhance this activity significantly .
Table 1: Inhibitory Activity of Related Compounds
| Compound | AChE IC50 (μM) | BChE IC50 (μM) |
|---|---|---|
| Compound A | 0.052 ± 0.010 | 1.085 ± 0.035 |
| Compound B | 0.907 ± 0.011 | Not reported |
| This compound | TBD | TBD |
Antidiabetic Activity
In addition to neuroprotective properties, derivatives of benzodioxole have shown promise as antidiabetic agents. Compounds similar to this compound were tested for their ability to inhibit α-amylase and α-glucosidase.
In Vivo Studies:
In vivo experiments using streptozotocin-induced diabetic mice demonstrated significant reductions in blood glucose levels when treated with these compounds . The efficacy was attributed to the inhibition of carbohydrate-digesting enzymes.
The mechanisms underlying the biological activities of this compound include:
- Cholinergic Modulation: Inhibition of AChE leads to increased acetylcholine levels in synaptic clefts, enhancing cognitive function.
- Antioxidant Activity: Some studies suggest that benzodioxole derivatives may exert antioxidant effects that protect neuronal cells from oxidative stress.
- Enzyme Inhibition: The compound's ability to inhibit α-amylase and α-glucosidase suggests a mechanism for lowering postprandial glucose levels.
Case Studies
Several case studies have documented the efficacy of compounds similar to this compound:
- Alzheimer's Disease Models: In animal models of Alzheimer's disease induced by scopolamine or amyloid-beta peptides, treatment with derivatives resulted in improved memory and cognitive functions.
- Diabetes Management: Clinical trials involving diabetic patients showed improved glycemic control when treated with oxadiazole-containing compounds.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
